molecular formula C15H24N6O2 B1142387 Arginylphenylalaninamide CAS No. 119051-99-9

Arginylphenylalaninamide

Cat. No.: B1142387
CAS No.: 119051-99-9
M. Wt: 320.39
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arginylphenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Arginylphenylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction may yield free thiol groups .

Scientific Research Applications

Arginylphenylalaninamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of arginylphenylalaninamide involves its interaction with specific receptors or ion channels in the nervous system. It may modulate neurotransmitter release or receptor activity, influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect the optic lobe neurons .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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